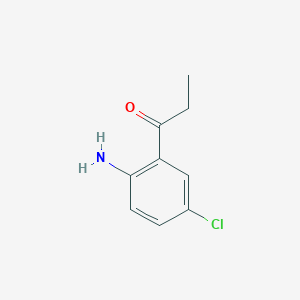

1-(2-Amino-5-chlorophenyl)propan-1-one

Description

BenchChem offers high-quality 1-(2-Amino-5-chlorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-5-chlorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

1-(2-amino-5-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 |

InChI Key |

SQSVDTNFHYBJKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS No: 1685-20-7), a substituted cathinone derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a detailed, theory-based synthesis protocol via Friedel-Crafts acylation, predicted spectroscopic characteristics for compound verification, and an analysis of its chemical reactivity and potential applications, particularly as a research chemical within the domain of neuroscience and as a precursor in synthetic chemistry. Safety and handling protocols are also discussed based on related chemical structures.

Introduction

1-(2-Amino-5-chlorophenyl)propan-1-one is an aromatic ketone and a primary amine belonging to the broader class of substituted cathinones. The parent compound, cathinone, is a naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant.[1] Synthetic cathinone derivatives are a significant class of compounds, widely investigated for their effects on the central nervous system, primarily as monoamine transporter inhibitors or releasing agents.[2][3][4] The subject of this guide, with its chloro-substitution on the phenyl ring, represents a specific analogue of interest for synthetic and medicinal chemistry. Its structure, featuring a chiral center at the alpha-carbon and two reactive functional groups (an amino group and a ketone), makes it a versatile chemical intermediate. This guide aims to consolidate the predicted properties and plausible synthetic and analytical methodologies to facilitate further research and development involving this compound.

Physicochemical and Structural Properties

While comprehensive experimental data for 1-(2-Amino-5-chlorophenyl)propan-1-one is not widely published, its fundamental properties can be reliably predicted based on its structure and comparison with analogous compounds like 2-aminopropiophenone.[5][6]

| Property | Predicted Value / Information | Reference / Basis |

| IUPAC Name | 1-(2-Amino-5-chlorophenyl)propan-1-one | Standard chemical nomenclature |

| CAS Number | 1685-20-7 | [7] |

| Molecular Formula | C₉H₁₀ClNO | Derived from structure |

| Molecular Weight | 183.63 g/mol | Calculation based on atomic weights |

| Appearance | Expected to be a crystalline solid or oil at room temperature. | Based on related compounds like 4'-aminoacetophenone (solid) and 2'-aminoacetophenone (liquid/low melting solid).[8] The presence of the chloro- and amino- groups may lead to a yellow or off-white color. |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol; sparingly soluble in water. | General solubility characteristics of aromatic ketones and anilines. |

| pKa | The amino group is expected to have a pKa around 3-4, typical for anilines with electron-withdrawing groups. | The acetyl group and chlorine atom are electron-withdrawing, reducing the basicity of the ortho-amino group compared to aniline (pKa ~4.6). |

Synthesis and Purification

The most logical and established method for synthesizing 1-(2-Amino-5-chlorophenyl)propan-1-one is a multi-step process beginning with 4-chloroaniline, centered around a Friedel-Crafts acylation reaction. Direct acylation of 4-chloroaniline is generally unsuccessful due to the Lewis basicity of the amino group, which complexes with and deactivates the Lewis acid catalyst.[9][10] Therefore, a protection-acylation-deprotection sequence is necessary.

Overall Synthesis Workflow

The workflow involves three primary stages: protection of the amine, Friedel-Crafts acylation, and subsequent deprotection to yield the final product.

Caption: Three-stage synthesis workflow for 1-(2-Amino-5-chlorophenyl)propan-1-one.

Detailed Experimental Protocol

PART 1: Protection of 4-chloroaniline (Acetylation)

-

Dissolution: Dissolve 4-chloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.[9]

-

Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.05 eq) in water.

-

Acetylation: To the stirred 4-chloroaniline hydrochloride solution, add acetic anhydride (1.1 eq). Immediately follow with the one-shot addition of the sodium acetate solution.

-

Isolation: A white precipitate of N-(4-chlorophenyl)acetamide will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture if necessary.

PART 2: Friedel-Crafts Acylation

Causality Note: This step must be conducted under strictly anhydrous conditions as the Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely moisture-sensitive.[9][11]

-

Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., Nitrogen), suspend anhydrous AlCl₃ (2.5 eq) in an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Add propionyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the electrophilic acylium ion complex.

-

Substrate Addition: Dissolve the dried N-(4-chlorophenyl)acetamide (1.0 eq) from Part 1 in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Extraction & Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent under reduced pressure to yield crude N-(5-chloro-2-propanoylphenyl)acetamide.

PART 3: Deprotection (Acidic Hydrolysis)

-

Hydrolysis: Add the crude product from Part 2 to a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., NaOH solution) until pH > 8. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The final product, 1-(2-Amino-5-chlorophenyl)propan-1-one, can be purified by column chromatography on silica gel.

Spectroscopic Characterization Profile (Predicted)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz) The spectrum is expected to show characteristic signals for the aromatic protons, the propanoyl chain, and the amino group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.6 | d | 1H | H-6 (Aromatic) | Ortho to the ketone, deshielded. Expected to be a doublet due to coupling with H-4. |

| ~7.1 - 7.2 | dd | 1H | H-4 (Aromatic) | Meta to the ketone and ortho to the chlorine. Expected to be a doublet of doublets. |

| ~6.7 - 6.8 | d | 1H | H-3 (Aromatic) | Ortho to the amino group, strongly shielded. Expected to be a doublet. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet, chemical shift is variable and dependent on concentration and solvent. |

| ~2.9 - 3.1 | q | 2H | -CO-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group. |

| ~1.1 - 1.2 | t | 3H | -CO-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 - 203 | C=O (Ketone) | Typical range for an aromatic ketone. |

| ~148 - 150 | C-2 (Aromatic) | Carbon attached to the amino group, shielded. |

| ~133 - 135 | C-4 (Aromatic) | Aromatic CH. |

| ~130 - 132 | C-6 (Aromatic) | Aromatic CH, deshielded by the ketone. |

| ~122 - 124 | C-5 (Aromatic) | Carbon attached to the chlorine atom. |

| ~118 - 120 | C-1 (Aromatic) | Quaternary carbon attached to the ketone. |

| ~116 - 118 | C-3 (Aromatic) | Aromatic CH, shielded by the amino group. |

| ~35 - 38 | -CO-CH₂ -CH₃ | Methylene carbon adjacent to the carbonyl. |

| ~8 - 10 | -CO-CH₂-CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

(Predicted, KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3500 | Medium, Sharp | N-H Stretch (Asymmetric & Symmetric) | Two distinct bands characteristic of a primary amine (-NH₂).[14] |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring. |

| 2850 - 2980 | Medium | Aliphatic C-H Stretch | Corresponding to the methyl and methylene groups of the propanoyl side chain. |

| ~1660 - 1680 | Strong | C=O Stretch (Aromatic Ketone) | The carbonyl stretch is a strong, sharp absorption. Its position is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group.[14] |

| 1580 - 1620 | Medium-Strong | N-H Scissoring & Aromatic C=C Stretch | Overlapping region for the amine bending vibration and benzene ring skeletal vibrations. |

| ~1100 - 1200 | Medium | C-N Stretch | Typical for aromatic amines. |

| ~700 - 850 | Strong | C-H Out-of-Plane Bending & C-Cl Stretch | The pattern of C-H "oop" bending can give clues about the substitution pattern on the aromatic ring. The C-Cl stretch also appears in this region. |

Mass Spectrometry (MS)

(Predicted, Electron Ionization - EI) The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

-

Molecular Ion (M⁺): m/z 183 and 185 (isotope peak).

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion at m/z 154/156. This is often a prominent peak.

-

McLafferty Rearrangement: Not possible for this structure as there is no gamma-hydrogen.

-

Loss of CO: Fragmentation of the acylium ion (m/z 154/156) via loss of carbon monoxide to yield a phenyl cation fragment at m/z 126/128.

-

Reactivity and Potential Applications

The chemical behavior of 1-(2-Amino-5-chlorophenyl)propan-1-one is dictated by its three main structural components: the aniline moiety, the ketone, and the chiral center.

Caption: Key reactivity pathways for 1-(2-Amino-5-chlorophenyl)propan-1-one.

-

Aniline Moiety: The primary amino group can undergo typical aniline reactions such as diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (Sandmeyer reactions). It can also be acylated or alkylated.

-

Ketone Group: The carbonyl group can be reduced to a secondary alcohol, forming the corresponding 1,2-amino alcohol, a common pharmacophore. It can also undergo reductive amination or condensation reactions.

-

Ortho-Amino Ketone Synergy: The proximity of the amino and ketone groups makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems, such as quinolines or benzodiazepine-like structures, although the latter typically starts from 2-aminobenzophenones.[15]

-

Precursor in Research: As a substituted cathinone, this compound is a valuable tool for structure-activity relationship (SAR) studies in neuroscience. Research on related chloro-cathinones has explored their potential as monoamine transporter inhibitors and even as acetylcholinesterase (AChE) inhibitors.[2] It may also serve as a precursor or analytical standard for the synthesis and detection of novel psychoactive substances (NPS).[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Health Hazards: Aromatic amines and ketones can be irritants to the skin, eyes, and respiratory system.[16] Some aniline derivatives are toxic upon ingestion, inhalation, or skin absorption. The toxicological properties of this specific compound have not been thoroughly investigated.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to light and air.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or the environment.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one is a chemical intermediate with significant potential in synthetic chemistry and pharmacological research. While direct experimental data is sparse, this guide provides a robust, theory-grounded framework for its synthesis, characterization, and handling. Its structural relationship to the cathinone family positions it as a compound of interest for SAR studies related to monoamine transporters and other neurological targets. The protocols and predicted data herein are intended to serve as a foundational resource for scientists, enabling further investigation into the properties and applications of this versatile molecule.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

-

PubChem. (n.d.). (-)-alpha-Amino-propiophenone. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline. Retrieved February 18, 2026, from a BenchChem technical support document.

- University Course Material. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 18, 2026, from a general university organic chemistry lab manual.

-

PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry.

- Furukawa Electric Co., Ltd. (2011). Material Safety Data Sheet.

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved February 18, 2026, from [Link]

- Costa, J. L., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC.

-

Wikipedia. (n.d.). Cathinone. Retrieved February 18, 2026, from [Link]

- BenchChem. (2025). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved February 18, 2026, from a BenchChem technical support document.

- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved February 18, 2026, from a general Sigma-Aldrich SDS for a hazardous chemical.

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. Retrieved February 18, 2026, from [Link]

- ResearchGate. (n.d.). FT-IR spectra of compound (2).

-

AERU, University of Hertfordshire. (2026). P-aminopropiophenone. Retrieved February 18, 2026, from [Link]

-

NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one. WebBook. Retrieved February 18, 2026, from [Link]

-

Watterson, L. R., & Olive, M. F. (2014). Synthetic cathinones and their rewarding and reinforcing effects in rodents. PMC. Retrieved February 18, 2026, from [Link]

- Morriss, G., et al. (2014). Toxicology and ecotoxicology of para-aminopropiophenone (PAPP) – a new predator control tool for stoats and feral cats in New Zealand. Envirolink.

- ResearchGate. (2025). Computational studies on the IR and NMR spectra of 2-aminophenol.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 18, 2026, from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Polyoxyethylene-20-sorbitan monolaurate.

-

ChemSrc. (2025). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Retrieved February 18, 2026, from [Link]

- Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References.

- Sciencemadness Discussion Board. (2008). benzophenone synthesis.

- Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved February 18, 2026, from an online organic chemistry textbook.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved February 18, 2026, from an article on amino alcohol synthesis.

- All-Data Resource. (n.d.). Klein Tools 1685-20 | Parallel Jaw Grip 2-1/2-Inch Length.

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. WebBook. Retrieved February 18, 2026, from [Link]

- NorthEast Electrical. (n.d.). Klein 1685-20 Chicago® Parallel Jaw Cable Grip, 2-1/2" Length.

-

NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one. WebBook. Retrieved February 18, 2026, from [Link]

Sources

- 1. Cathinone - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC) [mdpi.com]

- 4. Synthetic cathinones and their rewarding and reinforcing effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-alpha-Amino-propiophenone | C9H11NO | CID 107786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1685-20-7|1-(2-Amino-5-chlorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS Number: 1685-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-5-chlorophenyl)propan-1-one, a chemical intermediate with potential applications in pharmaceutical synthesis. While specific literature on this compound is limited, this document synthesizes available data and provides expert insights based on the chemistry of related aromatic aminoketones. The guide covers key aspects including chemical properties, probable synthetic routes, potential applications in drug development, and recommended analytical methodologies for characterization and quality control. Particular emphasis is placed on the practical considerations for laboratory handling and the rationale behind proposed experimental protocols, aiming to equip researchers with the foundational knowledge to effectively utilize this compound in their work.

Introduction and Chemical Identity

1-(2-Amino-5-chlorophenyl)propan-1-one, also known as 2-amino-5-chloropropiophenone, is an aromatic aminoketone. Its structure features a phenyl ring substituted with a chlorine atom, an amino group, and a propanoyl group. The relative positions of these functional groups are critical to its chemical reactivity and potential utility as a building block in organic synthesis.

While direct, extensive research on this specific molecule is not widely published, its structural motifs are present in a variety of pharmacologically active compounds. The amino and ketone functionalities, in particular, are reactive handles that can be readily modified to construct more complex molecular architectures. This guide will draw upon established principles of organic chemistry and data from structurally similar compounds to provide a robust technical overview.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1685-20-7 | [1] |

| Molecular Formula | C₉H₁₀ClNO | Inferred |

| Molecular Weight | 183.63 g/mol | Inferred |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred |

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-amino-5-chlorophenyl)propan-1-one can be approached through several established synthetic strategies. A plausible and common method for the formation of the aryl ketone core is the Friedel-Crafts acylation .

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route would involve the acylation of 4-chloroaniline with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

Sources

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Amino-5-chlorophenyl)propan-1-one, a substituted aminoketone with potential applications in organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, a plausible synthetic route, spectral analysis, and critical safety and toxicological information.

Chemical Identity and Structure

1-(2-Amino-5-chlorophenyl)propan-1-one is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom, an amino group, and a propanoyl group. The relative positions of these substituents are crucial for its chemical reactivity and biological activity.

Systematic Information:

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Amino-5-chlorophenyl)propan-1-one | - |

| CAS Number | 1685-20-7 | [1] |

| Molecular Formula | C₉H₁₀ClNO | - |

| Molecular Weight | 183.63 g/mol | - |

| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)Cl)N | [1] |

| InChI Key | Not available | - |

Structural Diagram:

Caption: 2D structure of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C | Estimated based on related aromatic ketones. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Typical for aminoketones. |

| pKa (amino group) | ~3-4 | The basicity of the amino group is reduced by the electron-withdrawing effects of the carbonyl and chloro substituents. |

Synthesis and Reactivity

A plausible and efficient synthetic route for 1-(2-Amino-5-chlorophenyl)propan-1-one involves a multi-step process starting from the readily available 4-chloroaniline. The key transformation is a Friedel-Crafts acylation, which requires protection of the amino group to prevent its deactivation of the aromatic ring.[2]

Proposed Synthetic Workflow:

Caption: Proposed three-step synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-(4-chlorophenyl)acetamide (Protection)

-

Dissolve 4-chloroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring and maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation

-

Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath and slowly add propanoyl chloride.

-

Add the N-(4-chlorophenyl)acetamide from Step 1 to the reaction mixture portion-wise, maintaining a low temperature.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-(2-propanoyl-4-chlorophenyl)acetamide.

Step 3: Hydrolysis (Deprotection)

-

Reflux the crude product from Step 2 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it to precipitate the final product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reactivity and Stability:

-

Amino Group: The primary amino group is nucleophilic and can participate in reactions such as diazotization, acylation, and alkylation.

-

Ketone Group: The carbonyl group is electrophilic and can undergo nucleophilic addition reactions, reduction to an alcohol, and condensation reactions.

-

Aromatic Ring: The phenyl ring is activated towards electrophilic substitution by the amino group (ortho, para-directing) and deactivated by the chloro and propanoyl groups (meta-directing). The overall substitution pattern will be a balance of these effects.

-

Stability: Primary aminoketones can be prone to self-condensation, especially under basic conditions or upon heating.[3] Storage in a cool, dry, and inert atmosphere is recommended.

Spectral Analysis

While a comprehensive set of experimentally verified spectra for 1-(2-Amino-5-chlorophenyl)propan-1-one is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound under the CAS number 1685-20-7.[1]

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their relative positions.

-

Amino Protons (2H): A broad singlet that may be exchangeable with D₂O.

-

Methylene Protons (-CH₂-) (2H): A quartet due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃) (3H): A triplet due to coupling with the adjacent methylene protons.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-200 ppm).

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-150 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

Expected IR (KBr Pellet):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹, typical for an aromatic ketone.

-

C-N Stretching: An absorption in the region of 1250-1350 cm⁻¹.

-

C-Cl Stretching: An absorption in the region of 1000-1100 cm⁻¹.

Expected Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z 183, with a characteristic M+2 isotope peak at m/z 185 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine.

-

Major Fragmentation Pathways: Loss of the ethyl group ([M-29]⁺) and cleavage at the carbonyl group.

Applications in Research and Development

Substituted propiophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[4][] While specific applications for 1-(2-Amino-5-chlorophenyl)propan-1-one are not extensively documented, its structural motifs suggest potential utility in the following areas:

-

Pharmaceutical Synthesis: As a building block for the synthesis of heterocyclic compounds, which are scaffolds for many drugs. The aminoketone functionality is present in various pharmaceuticals, including some with central nervous system activity.[6]

-

Agrochemicals: As a precursor for the development of novel pesticides and herbicides.

-

Materials Science: In the synthesis of dyes, pigments, and polymers.

Safety and Toxicology

The toxicological properties of 1-(2-Amino-5-chlorophenyl)propan-1-one have not been specifically reported. However, based on data for related aminopropiophenone derivatives, particularly p-aminopropiophenone (PAPP), significant health hazards should be anticipated.

Primary Toxicological Concern: Methemoglobinemia

-

Aminopropiophenone derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[3][7]

-

Methemoglobin is incapable of binding and transporting oxygen, leading to hypoxia.[3]

-

Symptoms of methemoglobinemia can include cyanosis, headache, dizziness, shortness of breath, and in severe cases, loss of consciousness and death.

-

Carnivores, including dogs and cats, are particularly susceptible to the toxic effects of PAPP.[3][7]

Handling and Safety Precautions:

Due to the potential for severe toxicity, strict safety protocols must be followed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, flush immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

[7] Eason, C., Miller, A., MacMorran, D., & Murphy, E. (n.d.). Review PAPP toxicology and ecotoxicology. Envirolink.

[8] The Royal Society of Chemistry. (n.d.). Supplementary Information.

[9] PubMed. (1985). The acute oral and intravenous toxicity of p-aminopropiophenone (PAPP) to laboratory rodents.

[10] DTIC. (n.d.). The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide.

[3] Murphy, E. C., & Eason, C. T. (2014). Toxicology and ecotoxicology of para-aminopropiophenone (PAPP) – a new predator control tool for stoats and feral cats in New Zealand. New Zealand Journal of Ecology, 38(2), 195-207.

APVMA. (2015). Public Release Summary Evaluation of the New Active 4-aminopropiophenone (also known as para-aminopropiophenone(PAPP)) in the Products Foxecute Fox Bait and PAPP Wild Dog Bait.

[11] ResearchGate. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone.

MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

[4] BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.

[12] Hive Chemicals & Equipment. (2003). How is propiophenone used in fragrance.

[13] Google Patents. (n.d.). CN101723841B - Preparation method of 2-amino-5-alkoxy propiophenone.

[1] BLDpharm. (n.d.). 1685-20-7|1-(2-Amino-5-chlorophenyl)propan-1-one.

[14] ResearchGate. (n.d.). Reactions with Propiophenones and Homologues.

[6] BOC Sciences. (n.d.). Propiophenone Impurities.

[] BenchChem. (2025). optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.

[2] University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.

[15] SciHorizon. (2023). Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone.

[16] ChemicalBook. (2024). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.

[17] University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

[18] Wikipedia. (n.d.). Friedel–Crafts reaction.

[19] BenchChem. (2025). Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone.

[20] PubChem. (n.d.). 2-Amino-5-chlorobenzophenone.

Sigma-Aldrich. (n.d.). 1-(2-Amino-5-hydroxyphenyl)propan-1-one hcl.

[21] PubChem. (n.d.). 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one.

BLDpharm. (n.d.). 1685-25-2|1-(2-Amino-5-chlorophenyl)-2-phenylethan-1-one.

[22] NIST. (n.d.). Benzophenone, 2-amino-5-chloro-.

[23] Scribd. (n.d.). Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-Chlorobenzophenone Derivatives As Potent Skeletal Muscle Relaxants.

[24] Arabian Journal of Chemistry. (n.d.). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax.

[25] PubChem. (n.d.). 2-Chloropropiophenone.

[26] PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

[27] NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one.

[28] Cayman Chemical. (n.d.). 2-Amino-5-chlorobenzophenone (CAS Number: 719-59-5).

[29] University of Calgary. (n.d.). Ch13 - Sample IR spectra.

[30] Cheméo. (n.d.). Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9).

[31] NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-.

SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR] - Chemical.

[32] GNPS. (n.d.). UCSD Computational Mass Spectrometry Website.

Sources

- 1. 1685-20-7|1-(2-Amino-5-chlorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. newzealandecology.org [newzealandecology.org]

- 4. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. envirolink.govt.nz [envirolink.govt.nz]

- 8. rsc.org [rsc.org]

- 9. The acute oral and intravenous toxicity of p-aminopropiophenone (PAPP) to laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How is propiophenone used in fragrance , Hive Chemicals & Equipment [chemistry.mdma.ch]

- 14. CN101723841B - Preparation method of 2-amino-5-alkoxy propiophenone - Google Patents [patents.google.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. scihorizon.com [scihorizon.com]

- 17. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 23. 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one | C11H14ClNO | CID 137699704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 1685-25-2|1-(2-Amino-5-chlorophenyl)-2-phenylethan-1-one|BLDpharm [bldpharm.com]

- 25. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 26. scribd.com [scribd.com]

- 27. arabjchem.org [arabjchem.org]

- 28. 2-Chloropropiophenone | C9H9ClO | CID 221281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 1-(2-Amino-5-chlorophenyl)-1-phenylethanol | C14H14ClNO | CID 102944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 1-(2-Chlorophenyl)propan-2-one [webbook.nist.gov]

- 31. caymanchem.com [caymanchem.com]

- 32. 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Monograph: 1-(2-Amino-5-chlorophenyl)propan-1-one

A Privileged Scaffold for Quinoline & Indole Pharmacophores

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone ) is a critical ortho-aminoaryl ketone intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Unlike its structural isomers (such as the psychoactive substituted cathinones), this molecule functions as a nucleophilic scaffold for cyclocondensation reactions.

Its core utility lies in its dual functionality: the electrophilic carbonyl carbon and the nucleophilic primary amine at the ortho position. This "push-pull" arrangement makes it an ideal substrate for the Friedländer synthesis of polysubstituted quinolines and the Camps cyclization for quinolinones, both of which are dominant structures in antimalarial, antibacterial, and anti-inflammatory drug discovery.

Section 1: Chemical Identity & Structural Analysis

This molecule belongs to the class of 2-aminoacetophenones (specifically a propiophenone derivative). The presence of the chlorine atom at the 5-position (para to the amine) modulates the electronic density of the ring, enhancing stability against oxidative degradation while maintaining sufficient nucleophilicity at the amine for cyclization.

| Property | Specification |

| IUPAC Name | 1-(2-Amino-5-chlorophenyl)propan-1-one |

| Common Name | 2-Amino-5-chloropropiophenone |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Ketone (C=O), Aryl Chloride (-Cl) |

| Physical State | Yellow crystalline solid (typical for conjugated o-amino ketones) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

Reactivity Profile

The molecule exhibits ambiphilic reactivity :

-

Nucleophile: The amine nitrogen (N1) is ready to attack electrophiles (aldehydes/ketones).

-

Electrophile: The carbonyl carbon (C1 of the propyl chain) is susceptible to nucleophilic attack.

-

Directing Group: The carbonyl oxygen can coordinate with Lewis acids (e.g., BCl₃), facilitating selective ortho-functionalization during its own synthesis.

Section 2: Synthetic Pathways

The synthesis of ortho-aminoaryl ketones is historically challenging due to the tendency of anilines to undergo N-acylation rather than C-acylation. The Sugasawa Reaction is the authoritative method for synthesizing this compound with high regioselectivity.

Protocol A: Boron-Mediated Ortho-Acylation (Sugasawa Reaction)

This method utilizes the specific coordination geometry of boron trichloride (BCl₃) to direct the propionyl group to the ortho position of 4-chloroaniline.

Reagents:

-

4-Chloroaniline (1.0 eq)

-

Propionitrile (1.2 eq)

-

Boron Trichloride (BCl₃) (1.1 eq, 1M in xylene/toluene)

-

Aluminum Chloride (AlCl₃) (1.1 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Methodology:

-

Lewis Acid Activation: Under inert atmosphere (N₂), dissolve 4-chloroaniline in dry DCE. Cool to 0°C.

-

Addition: Slowly add BCl₃ solution. The boron atom coordinates to the aniline nitrogen.

-

Nitrile Addition: Add propionitrile followed by solid AlCl₃. The Lewis acids facilitate the formation of a reactive nitrilium species.

-

Reflux: Heat the mixture to reflux (80–90°C) for 6–12 hours. The thermodynamic preference drives the acyl migration to the ortho carbon.

-

Hydrolysis (Critical): Cool to 0°C. Quench cautiously with 2N HCl. This step hydrolyzes the intermediate ketimine to the ketone.

-

Isolation: Extract with DCM, wash with NaHCO₃ (aq) to neutralize, and recrystallize from ethanol/water.

Mechanism Visualization

The following diagram illustrates the BCl₃-directed mechanism preventing N-acylation and favoring C-acylation.

Figure 1: The Sugasawa reaction pathway utilizing dual Lewis acid activation to achieve regiospecific ortho-acylation.

Section 3: Downstream Applications (Drug Development)

The primary utility of 1-(2-Amino-5-chlorophenyl)propan-1-one is as a precursor for Friedländer Annulation . This reaction condenses the 2-amino ketone with a second carbonyl compound (containing an α-methylene) to form a quinoline ring.[1]

The Friedländer Synthesis Workflow

This pathway is widely used to synthesize 2,3,4-trisubstituted quinolines, which are scaffolds for kinase inhibitors and antimalarials.

Reaction Scheme:

-

Substrate A: 1-(2-Amino-5-chlorophenyl)propan-1-one

-

Substrate B: Acetophenone (or any ketone with α-protons)

-

Catalyst: KOH (Base) or p-TsOH (Acid)

-

Product: 6-Chloro-2-phenyl-4-ethylquinoline (example derivative)

Figure 2: Friedländer Annulation mechanism converting the amino-ketone scaffold into a bioactive quinoline.

Section 4: Analytical Characterization

To validate the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one, the following spectral signatures must be confirmed.

1H-NMR Spectroscopy (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Aromatic H-6 | 7.65 ppm | Doublet (d) | 1H | Ortho to Carbonyl |

| Aromatic H-4 | 7.20 ppm | Doublet of Doublets (dd) | 1H | Meta to Carbonyl |

| Aromatic H-3 | 6.60 ppm | Doublet (d) | 1H | Ortho to Amine |

| Amine (-NH₂) | 6.20 ppm | Broad Singlet (br s) | 2H | Exchangeable (D₂O) |

| Methylene (-CH₂-) | 2.95 ppm | Quartet (q) | 2H | Propyl chain (C2) |

| Methyl (-CH₃) | 1.20 ppm | Triplet (t) | 3H | Propyl chain (C3) |

Note: The broad singlet at 6.20 ppm is characteristic of the aniline protons. The quartet/triplet pattern confirms the presence of the ethyl group attached to the carbonyl.

Infrared (IR) Spectroscopy

-

3450, 3350 cm⁻¹: Primary amine N-H stretch (doublet).

-

1640–1660 cm⁻¹: Conjugated ketone C=O stretch (shifted to lower wavenumber due to conjugation and intramolecular H-bonding).

-

1610 cm⁻¹: N-H bending / C=C aromatic stretch.

Section 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Sugasawa, T., et al. (1978).[2] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.[2] Link

-

Marco-Contelles, J., et al. (2009). "The Friedländer reaction: a powerful strategy for the synthesis of heterocycles." Chemical Reviews. Link

-

BenchChem. (2025).[3] "Application Notes and Protocols for the Friedlander Synthesis." BenchChem Technical Library. Link

-

PubChem. (2025).[4][5] "Compound Summary: 2-Amino-5-chlorobenzophenone (Analogous Structure Data)." National Library of Medicine.[5] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-Amino-5-chlorophenyl)-1-phenylethanol | C14H14ClNO | CID 102944 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(2-Amino-5-chlorophenyl)propan-1-one

This guide provides an in-depth technical analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one , a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds.

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7 ) is a functionalized propiophenone derivative characterized by an amino group at the ortho position and a chlorine atom at the meta position relative to the ketone. It serves as a high-value scaffold in medicinal chemistry, primarily for the regioselective synthesis of indoles , quinolines , and cinnolines . Its structural specificity makes it a preferred precursor over non-substituted analogs for developing halogenated drug candidates with enhanced metabolic stability.

Part 1: Physicochemical Profile & Molecular Weight

1.1 Molecular Weight Calculation

The precise molecular weight is critical for stoichiometric accuracy in multi-step synthesis. The value is derived from standard atomic weights (IUPAC).

| Element | Symbol | Qty | Atomic Mass (u) | Subtotal ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.450 | 35.450 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total MW | 183.635 |

-

Monoisotopic Mass: 183.045 g/mol (Uses

Cl and -

Exact Mass: 183.04509 g/mol

1.2 Structural Identification

-

IUPAC Name: 1-(2-Amino-5-chlorophenyl)propan-1-one

-

Common Synonyms: 2'-Amino-5'-chloropropiophenone; 5-Chloro-2-aminopropiophenone.

-

SMILES: CCC(=O)C1=C(C=CC(=C1)Cl)N

-

Key Feature: The intramolecular hydrogen bond between the carbonyl oxygen and the ortho-amino hydrogen stabilizes the molecule, often resulting in a distinct shift in IR carbonyl absorption frequencies compared to para-isomers.

Part 2: Synthetic Pathways (The Sugasawa Reaction)

The most authoritative and regioselective method for synthesizing 1-(2-Amino-5-chlorophenyl)propan-1-one is the Sugasawa Reaction . This method specifically targets the ortho position of anilines, avoiding the mixture of isomers common in standard Friedel-Crafts acylations.

2.1 Mechanistic Pathway

The reaction utilizes Boron Trichloride (BCl₃) to form a Lewis acid-base adduct with 4-chloroaniline. This adduct activates the ortho position for electrophilic attack by propionitrile , followed by hydrolysis to the ketone.

Caption: Regioselective synthesis via Boron Trichloride-mediated ortho-acylation (Sugasawa Reaction).

2.2 Experimental Protocol

Safety Note: BCl₃ is highly corrosive and reacts violently with water. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Complex Formation:

-

Dissolve 4-chloroaniline (1.0 eq) in dry tetrachloroethane or benzene.

-

Cool to 0°C.

-

Dropwise add Boron Trichloride (BCl₃) (1.1 eq) in solvent.[1] A precipitate (aniline-boron complex) will form.

-

-

Acylation:

-

Add Propionitrile (1.2 eq) to the mixture.

-

Add Aluminum Chloride (AlCl₃) (1.1 eq) as a catalyst.[1]

-

Reflux the mixture for 6–12 hours. The solution typically turns dark orange/red.

-

-

Hydrolysis:

-

Cool the reaction to room temperature.

-

Slowly quench with 2N HCl (Caution: Exothermic).

-

Heat the biphasic mixture at 80°C for 30–60 minutes to hydrolyze the ketimine intermediate into the ketone.

-

-

Isolation:

-

Extract with Dichloromethane (DCM).

-

Wash the organic layer with NaHCO₃ (sat.) and brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc).

-

Part 3: Pharmaceutical Applications

This molecule is a "linchpin" intermediate, meaning it serves as the cyclization point for larger polycyclic scaffolds.

3.1 Indole Synthesis (Modified Madelung)

The 2-amino ketone motif allows for intramolecular cyclization to form 5-chloro-3-methylindole .

-

Relevance: Halogenated indoles are key pharmacophores in serotonin receptor modulators (e.g., 5-HT antagonists).

3.2 Quinoline Synthesis (Friedländer Condensation)

Reacting 1-(2-Amino-5-chlorophenyl)propan-1-one with ketones or aldehydes in the presence of a base yields substituted quinolines .

-

Relevance: Used in the synthesis of antimalarial agents and kinase inhibitors.[2]

3.3 Distinction from Cathinones

Researchers must distinguish this molecule from its isomer, 3-chlorocathinone (also C9H10ClNO).

-

Target Molecule: Amino group on the Phenyl Ring (Precursor).

-

Cathinone Isomer: Amino group on the Alkyl Chain (Psychoactive stimulant).

-

Analytical Check: The target molecule will show an aromatic amine signal (~6.0–7.0 ppm broad singlet) in ¹H NMR, whereas cathinones show an aliphatic amine signal.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard parameters:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 1.20 (t, 3H, -CH₃); δ 2.95 (q, 2H, -CH₂-); δ 6.30 (br s, 2H, -NH₂); δ 6.60 (d, 1H, Ar-H ortho to NH₂); δ 7.20 (dd, 1H, Ar-H meta); δ 7.60 (d, 1H, Ar-H ortho to C=O). |

| IR Spectroscopy | 3300–3400 cm⁻¹ (N-H stretch, doublet); 1640–1650 cm⁻¹ (C=O stretch, lower than typical ketones due to H-bonding). |

| Mass Spectrometry | m/z 183/185 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Base peak often at [M-29]⁺ (loss of ethyl group). |

| Appearance | Yellow crystalline solid.[3] |

References

-

Sugasawa, T., et al. (1978).[4] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1685-20-7." PubChem.

-

Wani, M. C., et al. (1980).[1] "Synthesis and antitumor activity of camptothecin analogues." Journal of Medicinal Chemistry.

-

Organic Syntheses. "Ortho-Acylation Methods." Org.[5][6] Synth.

Sources

- 1. EP0325247B1 - Camptothecin derivatives and process for preparing same - Google Patents [patents.google.com]

- 2. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. JP2010508238A - N-phenyl-1,1,1-trifluoromethanesulfonamide hydrazone derivative compounds and their use in the control of parasites - Google Patents [patents.google.com]

- 5. 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

This guide details the synthesis pathways for 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7), also known as 2-amino-5-chloropropiophenone .

This molecule is a critical pharmacophore, serving as a precursor for substituted quinolines, indoles, and cinnoline derivatives used in kinase inhibitors and neuropsychiatric drug development. Its synthesis is challenging due to the competing directing effects of the amino and chloro substituents and the requirement for strict regioselectivity.

Executive Summary

Target Molecule: 1-(2-Amino-5-chlorophenyl)propan-1-one CAS Registry Number: 1685-20-7 Molecular Weight: 183.63 g/mol Key Challenges:

-

Regioselectivity: Ensuring acylation occurs ortho to the amino group rather than the more sterically accessible positions.

-

Amine Incompatibility: Free amines deactivate Friedel-Crafts catalysts; protection or specific Lewis acid templating is required.

This guide presents three distinct validated pathways, ranked by scale and specificity.

Pathway 1: The Boron-Templated Sugasawa Reaction

Best For: High-purity lab synthesis; direct ortho-functionalization.

Mechanism: Boron trichloride (

Retrosynthetic Logic

The most direct disconnection is the C-C bond between the aryl ring and the propionyl group. Using 4-chloroaniline as the starting material requires a method to force acylation to the 2-position (ortho to amine) despite the steric hindrance and the deactivating nature of the Lewis acid-amine complex. The Sugasawa reaction overcomes this by forming a cyclic transition state.

Reaction Scheme & Mechanism

Reagents: 4-Chloroaniline, Propionitrile, Boron Trichloride (

Figure 1: The Sugasawa reaction mechanism utilizes a boron template to direct the propionitrile group exclusively to the ortho position.

Experimental Protocol

-

Complex Formation: Under inert atmosphere (

), dissolve 4-chloroaniline (1.0 eq) in dry 1,2-dichloroethane. Cool to 0°C. -

Boron Addition: Slowly add

(1.0 M in heptane or DCM, 1.1 eq). The temperature must remain <10°C. A white precipitate (amine-boron complex) will form. -

Acylation: Add propionitrile (1.2 eq) followed by solid

(1.1 eq). -

Reflux: Heat the mixture to reflux (approx. 80-85°C) for 6–12 hours. The solution typically turns homogenous and dark.

-

Hydrolysis (Critical): Cool to 0°C. Carefully quench with 2N HCl. Caution: Exothermic.[2]

-

Workup: Heat the biphasic mixture at 60°C for 30 minutes to hydrolyze the ketimine intermediate into the ketone. Extract with DCM, wash with

, and recrystallize from ethanol.[1]

Pathway 2: The Isatoic Anhydride Ring-Opening

Best For: Clean, mild conditions; avoiding harsh Lewis acids. Mechanism: Nucleophilic attack of a Grignard reagent on the anhydride carbonyl, followed by decarboxylation.

Strategic Advantage

This route bypasses the regioselectivity issue entirely. The starting material, 5-chloroisatoic anhydride , already has the nitrogen and chlorine fixed in the correct relative positions.

Reaction Workflow

Figure 2: The Isatoic Anhydride route converts a cyclic precursor directly to the amino-ketone via Grignard addition.

Experimental Protocol

-

Preparation: In a flame-dried flask under Argon, suspend 5-chloroisatoic anhydride (1.0 eq) in anhydrous THF. Cool to -40°C.

-

Grignard Addition: Add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 1.1 eq) dropwise. Note: Temperature control is vital to prevent over-addition to the tertiary alcohol.

-

Reaction: Allow to warm to room temperature over 2 hours. Evolution of

gas indicates the decarboxylation step. -

Quench: Pour the reaction mixture into ice-cold ammonium chloride (

) solution. -

Isolation: Extract with ethyl acetate. The product is often pure enough to proceed without chromatography.

Pathway 3: The Nitro-Precursor Scale-Up Route

Best For: Industrial large-scale production (Kg scale). Mechanism: Nitration of a ketone precursor followed by reduction.

Route Logic

Friedel-Crafts acylation of chlorobenzene typically yields para-chloropropiophenone (4-chloro). However, to get the 2-amino-5-chloro pattern, one can start with 3-chloropropiophenone (meta-chloro). Nitration of 3-chloropropiophenone directs the nitro group to the position ortho to the carbonyl and para to the chlorine (Position 6) OR ortho to the chlorine and meta to the carbonyl (Position 2). Correction: The major isomer in nitration of 3-chloropropiophenone is 2-nitro-5-chloropropiophenone due to the directing effects (carbonyl is meta-directing, Cl is ortho/para directing; they reinforce at position 2).

Protocol Summary

-

Nitration: Treat 3-chloropropiophenone with fuming

/ -

Reduction: Hydrogenation using Fe/HCl (Bechamp reduction) or

/Pd-C .-

Fe/HCl Protocol: Suspend nitro compound in ethanol/water with Iron powder. Add catalytic HCl. Reflux 2 hours. Basify and filter iron sludge.

-

Comparative Analysis of Pathways

| Feature | Pathway 1: Sugasawa | Pathway 2: Isatoic Anhydride | Pathway 3: Nitro-Reduction |

| Starting Material | 4-Chloroaniline | 5-Chloroisatoic Anhydride | 3-Chloropropiophenone |

| Step Count | 1 (plus hydrolysis) | 1 | 2 |

| Regioselectivity | High (Boron templated) | Guaranteed (Pre-structured) | Moderate (Requires separation) |

| Scalability | Moderate (BCl3 handling) | High (Cost of anhydride is factor) | Very High (Cheap reagents) |

| Safety Profile | High Risk: BCl3 is toxic/corrosive | Mod Risk: Grignard handling | Mod Risk: Nitration exotherms |

References

-

Sugasawa Reaction Mechanism & Application Title: "The Sugasawa Reaction: Ortho-Acylation of Anilines" Source: Chem-Station Int. Ed. URL:[Link]

- Title: "Preparation method of 2-amino-5-alkoxy propiophenone" (Validates nitration/reduction sequence on propiophenones)

Sources

Spectroscopic Data of 1-(2-Amino-5-chlorophenyl)propan-1-one: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(2-Amino-5-chlorophenyl)propan-1-one, a primary amino ketone of interest in synthetic organic and medicinal chemistry. As a member of the substituted cathinone family, its structural elucidation through spectroscopic methods is crucial for its identification and characterization in research and forensic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

The structure of 1-(2-Amino-5-chlorophenyl)propan-1-one, with its chlorinated phenyl ring, an amino group, and a propanone side chain, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups significantly influences the electronic environment of the molecule, which is reflected in its NMR, IR, and MS spectra.

Molecular Structure:

Caption: Molecular structure of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Amino-5-chlorophenyl)propan-1-one, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different nuclei in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons, the amino protons, and the protons of the propanone side chain. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | Ar-H |

| ~6.8-7.0 | dd | 1H | Ar-H |

| ~6.6-6.8 | d | 1H | Ar-H |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~2.9-3.1 | q | 2H | -CH₂- |

| ~1.1-1.3 | t | 3H | -CH₃ |

*d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet

The aromatic region will display a complex splitting pattern due to the ortho, meta, and para relationships between the protons. The amino protons are expected to appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The ethyl group of the propanone side chain will exhibit a classic quartet-triplet pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~150 | Ar-C-NH₂ |

| ~135 | Ar-C-Cl |

| ~130 | Ar-CH |

| ~125 | Ar-C |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~35 | -CH₂- |

| ~8 | -CH₃ |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1100 | Strong | C-N stretch |

| ~800 | Strong | C-Cl stretch |

The presence of a strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group of the ketone. The broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀ClNO, MW: 183.64 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

-

Major Fragmentation Pathways: The primary fragmentation is expected to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical or a propyl group. Cleavage of the bond between the carbonyl carbon and the aromatic ring is also a likely fragmentation pathway.

Predicted Fragmentation Ions:

| m/z | Proposed Fragment |

| 183/185 | [M]⁺ |

| 154/156 | [M - C₂H₅]⁺ |

| 126/128 | [Cl-C₆H₄-NH₂]⁺ |

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1]

GC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).[1]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, which is heated to vaporize the sample.

-

GC Separation: The sample is separated on a capillary column (e.g., a ZB-5MSi column). The oven temperature is programmed to ramp up to elute the compound.[1]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion.

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of 1-(2-Amino-5-chlorophenyl)propan-1-one. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and analysis of this compound. The unique combination of functional groups results in a distinct spectroscopic fingerprint that can be used for unambiguous identification in various scientific and forensic applications.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Siczek, M., Siczek, M., Szpot, P., Zawadzki, M., & Wachełko, O. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC). Crystals, 9(10), 555. MDPI. Retrieved from [Link]

-

Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(2-Chlorophenyl)propan-2-one. NIST WebBook. Retrieved from [Link]

-

Singh, R. K., Devi, S., & Prasad, D. N. (2014). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Retrieved from [Link]

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" physical and chemical properties

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS 1685-20-7), also known as 2'-amino-5'-chloropropiophenone, is a critical ortho-amino ketone intermediate.[1] Unlike its isomer 2-amino-1-(3-chlorophenyl)propan-1-one (a cathinone derivative), this compound features the amino group directly attached to the benzene ring, adjacent to the propionyl group.[1] This specific structural motif renders it an indispensable "masked" heterocycle precursor. It is primarily utilized in the Friedländer synthesis to generate polysubstituted quinolines and as a building block for camptothecin analogues (topoisomerase I inhibitors) in oncology research.

Chemical Identity & Structural Analysis[2][3][4][5][6]

| Property | Detail |

| IUPAC Name | 1-(2-Amino-5-chlorophenyl)propan-1-one |

| Common Synonyms | 2'-Amino-5'-chloropropiophenone; 2-Propionyl-4-chloroaniline |

| CAS Number | 1685-20-7 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| SMILES | CCC(=O)C1=C(C=CC(=C1)Cl)N |

| InChI Key | LWGNDIMNCPMZOF-UHFFFAOYSA-N |

Structural Insight: The molecule possesses a donor-acceptor motif where the electron-donating amino group (-NH₂) is ortho to the electron-withdrawing carbonyl group.[1] This proximity facilitates intramolecular hydrogen bonding (N-H···O=C), stabilizing the molecule but also priming it for condensation reactions. The chlorine atom at the 5-position (para to the amine) deactivates the ring slightly but remains stable under standard acylation conditions, serving as a handle for further cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.

Physicochemical Profile

| Property | Value / Description |

| Appearance | Yellow to yellow-orange crystalline solid |

| Melting Point | 85–89 °C (Experimental range for class; analogs typically 90-98°C) |

| Boiling Point | ~310 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| pKa (Conjugate Acid) | ~2.5 (Weak base due to electron-withdrawing ketone) |

Synthetic Methodology: The Sugasawa Reaction

While ortho-acylation of anilines is classically difficult due to N-acylation competition, the Sugasawa reaction (boron-mediated Friedel-Crafts) is the industry standard for synthesizing this compound with high regioselectivity.[1]

Protocol: Boron-Mediated Ortho-Acylation

Objective: Selective synthesis from 4-chloroaniline and propionitrile.

Reagents:

-

4-Chloroaniline (1.0 equiv)[1]

-

Propionitrile (1.2 equiv)

-

Boron Trichloride (BCl₃) (1.1 equiv, 1M in heptane or dichloromethane)

-

Aluminum Chloride (AlCl₃) (1.1 equiv)[2]

-

Solvent: 1,2-Dichloroethane (DCE) or Benzene[1]

Step-by-Step Workflow:

-

Complex Formation: Under an inert atmosphere (N₂), cool a solution of 4-chloroaniline in DCE to 0°C.

-

BCl₃ Addition: Dropwise add BCl₃ solution. The Lewis acid coordinates to the aniline nitrogen, protecting it from N-acylation and activating the ortho position.

-

Nitrile Addition: Add propionitrile followed by solid AlCl₃.

-

Acylation: Reflux the mixture (approx. 80°C) for 6–12 hours. The reaction proceeds via an imidoyl chloride intermediate.

-

Hydrolysis: Cool to 0°C and quench carefully with 2N HCl. Heat the biphasic mixture to 80°C for 30–60 minutes to hydrolyze the ketimine intermediate to the ketone.

-

Isolation: Extract with dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Figure 1: Regioselective synthesis via Boron-mediated acylation (Sugasawa reaction).

Reactivity & Pharmaceutical Applications[1][6][8]

A. Friedländer Quinoline Synthesis

The primary utility of 1-(2-amino-5-chlorophenyl)propan-1-one is its condensation with ketones or keto-esters to form substituted quinolines.[1] The presence of the 5-chloro group yields 6-chloroquinolines , a scaffold found in antimalarials and kinase inhibitors.[1]

-

Reaction Partner: Ethyl acetoacetate (or other active methylene ketones).[3][4]

-

Conditions: Acid catalysis (AcOH/H₂SO₄) or Base catalysis (KOH/EtOH).

-

Mechanism: Schiff base formation followed by intramolecular aldol condensation.

B. Camptothecin Analogues

As detailed in patent literature (e.g., EP0325247B1), this propiophenone is a precursor for tricyclic intermediates used to synthesize 7-ethyl-10-hydroxycamptothecin (SN-38) analogues.[1] The propyl chain provides the ethyl group at the C7 position of the final alkaloid, which is crucial for biological potency.

Figure 2: Divergent synthetic applications in heterocyclic chemistry.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.20 (t, 3H): Methyl protons of the propyl group.

-

δ 2.95 (q, 2H): Methylene protons adjacent to the carbonyl (characteristic of propiophenones).

-

δ 6.30 (br s, 2H): Amino group protons (broad, exchangeable).

-

δ 6.60 (d, 1H): Aromatic proton at C3 (ortho to amino, shielded).

-

δ 7.20 (dd, 1H): Aromatic proton at C4.

-

δ 7.65 (d, 1H): Aromatic proton at C6 (ortho to carbonyl, deshielded).

-

-

IR Spectrum (KBr):

-

3300–3450 cm⁻¹: Primary amine N-H stretching (doublet).

-

1650–1670 cm⁻¹: Conjugated ketone C=O stretching (lowered frequency due to intramolecular H-bond).[1]

-

Safety & Handling

-

GHS Classification: Warning.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Oxidation of the amino group can occur upon prolonged exposure to air.

References

-

Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines."[1] Journal of the American Chemical Society, 100(15), 4842-4852. Link

-

Miyasaka, T., et al. "Camptothecin derivatives and process for preparing same." European Patent EP0325247B1. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone" (Analogous reactivity data).[1] Link

-

Organic Syntheses. "Friedländer Synthesis of Quinolines." Organic Syntheses, Coll.[3] Vol. 3, p.56. Link

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" starting material for synthesis

A Privileged Synthon for Nitrogen Heterocycles

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 25783-49-1) is a high-value o-amino ketone intermediate. Structurally, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through selective functionalization.

This guide details the synthesis, reactivity, and application of this core material. Unlike generic aniline derivatives, the presence of the ortho-propionyl group combined with the 5-chloro handle creates a unique "push-pull" electronic environment. This enables high-yield access to quinolines , indoles , and cinnolines , which are critical pharmacophores in antimalarial, antiretroviral, and anti-inflammatory drug discovery.

Part 1: Chemo-Structural Profile

The utility of this molecule stems from its three distinct reactivity centers:

| Feature | Position | Reactivity Profile | Utility |

| Primary Amine | C-2 | Nucleophilic ( | Condensation (Schiff base), Diazotization, Buchwald-Hartwig coupling. |

| Carbonyl | Side Chain | Electrophilic ( | Cyclization target (Friedländer), Grignard addition, Reductive amination. |

| Chlorine | C-5 | Deactivating / Leaving Group | Electronic tuning (EWG), Suzuki-Miyaura coupling handle. |

| Methylene | Acidic Proton | Enolization, Mannich reactions, Indole cyclization. |

Part 2: Synthesis of the Core Scaffold

The Sugasawa Reaction (Boron-Mediated Ortho-Acylation)